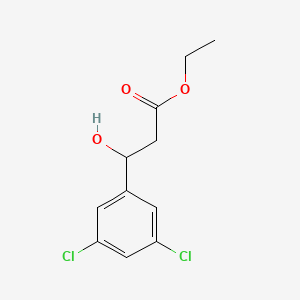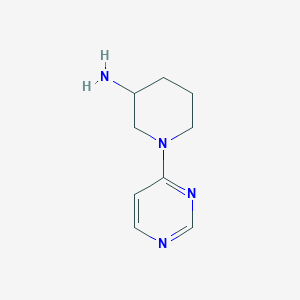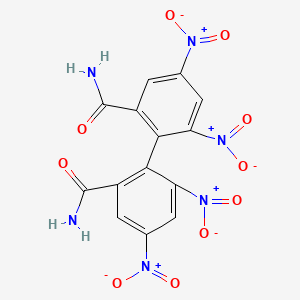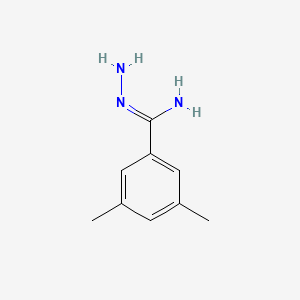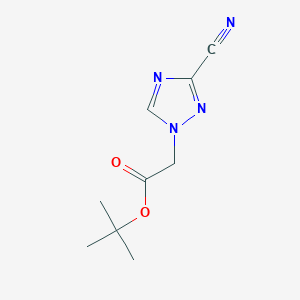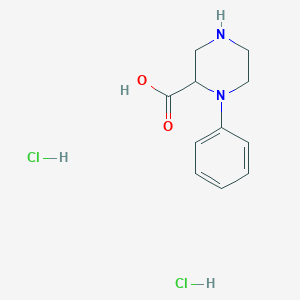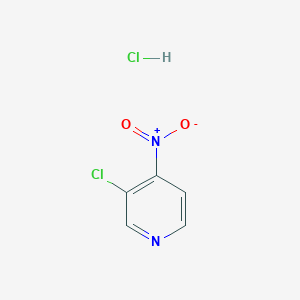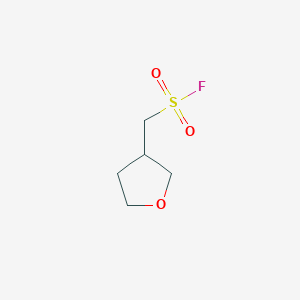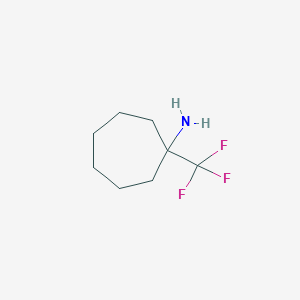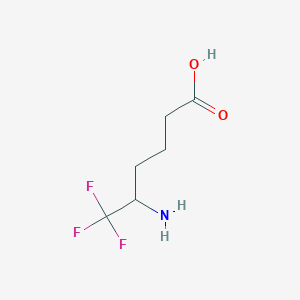
2-Ethyloxazole-5-carboxylic acid
概要
説明
2-Ethyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 . It is an oxazole derivative, which is a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-Ethyloxazole-5-carboxylic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .科学的研究の応用
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are critical in various fields, including food engineering, medicine, and pharmacy. Studies have reviewed critical tests used for antioxidant activity determination, such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These tests, based on chemical reactions and spectrophotometry, can assess the antioxidant capacity of complex samples, including potentially compounds like 2-Ethyloxazole-5-carboxylic acid, though not mentioned explicitly, the methodology applies broadly to various antioxidants (Munteanu & Apetrei, 2021).
Enhancement of Antioxidant Capacity Assays
The ABTS/PP Decolorization Assay, commonly used alongside DPPH assays for antioxidant capacity evaluation, has been discussed for its reaction pathways and the formation of coupling adducts with antioxidants. This insight into the reaction mechanisms can be essential for evaluating the antioxidant capacity of specific compounds, including 2-Ethyloxazole-5-carboxylic acid derivatives, providing a foundation for comparative analysis and the potential bias in comparing antioxidants (Ilyasov et al., 2020).
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Microwave-assisted synthesis has been highlighted as an efficient method for producing benzoxazoles derivatives, offering a faster and more efficient approach compared to conventional heating. This review presents different studies on the synthesis of benzoxazole derivatives, including those related to 2-Ethyloxazole-5-carboxylic acid, showcasing the breadth of pharmacological properties these compounds exhibit, thus underlying their significance in medicinal chemistry and material science (Özil & Menteşe, 2020).
Biocatalyst Inhibition by Carboxylic Acids
The review on the impact of carboxylic acids, including 2-Ethyloxazole-5-carboxylic acid, on microbes like Escherichia coli and Saccharomyces cerevisiae, offers insights into the metabolic engineering strategies to increase microbial robustness. This is particularly relevant for bio-renewable chemical production, where carboxylic acids are both product and potential inhibitor, emphasizing the need for understanding and mitigating inhibition effects (Jarboe et al., 2013).
作用機序
将来の方向性
Oxazole derivatives, including 2-Ethyloxazole-5-carboxylic acid, have been gaining attention in recent years due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
特性
IUPAC Name |
2-ethyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMHPHKZAACBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloxazole-5-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate](/img/structure/B3365595.png)
